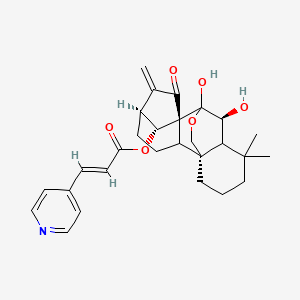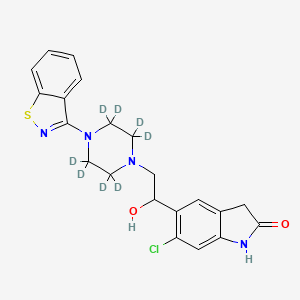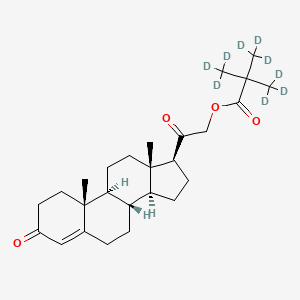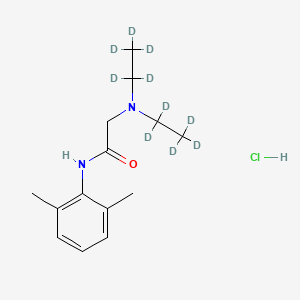![molecular formula C8H10NO6P B12422853 [4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate is a stable isotope-labeled compound, specifically a deuterated form of pyridoxal phosphate. Pyridoxal phosphate is the active form of vitamin B6 and serves as a coenzyme in various enzymatic reactions. This compound is used in scientific research to study enzyme mechanisms and metabolic pathways due to its unique isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate involves the deuteration of pyridoxal phosphate. The process typically includes the following steps:
Deuteration of Pyridoxal: Pyridoxal is reacted with deuterium oxide (D2O) to replace hydrogen atoms with deuterium.
Phosphorylation: The deuterated pyridoxal is then phosphorylated using phosphoric acid or a phosphorylating agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of pyridoxal are deuterated using D2O in specialized reactors.
Phosphorylation: The deuterated pyridoxal is phosphorylated in industrial reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields alcohols and other reduced forms.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate is widely used in scientific research due to its isotopic labeling. Applications include:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridoxal phosphate: The non-deuterated form of the compound.
Pyridoxamine phosphate: Another active form of vitamin B6.
Uniqueness
The uniqueness of [4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate lies in its isotopic labeling. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds. This makes it a valuable tool in both basic and applied research .
Eigenschaften
Molekularformel |
C8H10NO6P |
|---|---|
Molekulargewicht |
250.16 g/mol |
IUPAC-Name |
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/i1D3 |
InChI-Schlüssel |
NGVDGCNFYWLIFO-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)COP(=O)(O)O |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)











